Diethyl azelate

Catalog No.
S595756
CAS No.
624-17-9
M.F
C13H24O4
M. Wt
244.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl azelate

CAS Number

624-17-9

Product Name

Diethyl azelate

IUPAC Name

diethyl nonanedioate

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C13H24O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h3-11H2,1-2H3

InChI Key

CQMYCPZZIPXILQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCC(=O)OCC

Solubility

0.00 M

Synonyms

diethyl azelate

Canonical SMILES

CCOC(=O)CCCCCCCC(=O)OCC

Immunomodulatory Activity

Studies suggest that DEA exhibits various immunomodulatory activities, meaning it can influence the immune system. Research has shown that DEA can:

  • Increase the production of cytokines: Cytokines are signaling molecules involved in regulating the immune response. DEA has been shown to increase the production of certain beneficial cytokines, suggesting it might play a role in immune modulation .
  • Suppress inflammatory responses: DEA has demonstrated anti-inflammatory properties in various cell lines and animal models. This suggests its potential application in treating conditions associated with chronic inflammation .
  • Mitigate insulin resistance: Studies indicate that DEA might improve insulin sensitivity, potentially benefiting individuals with type 2 diabetes .

Potential Therapeutic Applications

Based on its observed properties, DEA is being explored for its potential therapeutic applications in various conditions, including:

  • Skin disorders: As the parent molecule, azelaic acid, is already used as a topical treatment for acne and rosacea, researchers are exploring if DEA could offer similar benefits due to its potential anti-inflammatory and immunomodulatory effects .
  • Brown recluse spider bite: A recent study suggests that DEA might be effective in treating brown recluse spider bites, a condition with limited treatment options .
  • Other inflammatory conditions: Due to its anti-inflammatory properties, DEA is being investigated for its potential role in managing other conditions associated with chronic inflammation, such as arthritis and inflammatory bowel disease. However, more research is required in this area.

Diethyl azelate is an organic compound with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g/mol. It is classified as a diester of azelaic acid, known for its unique properties and applications in various fields. Diethyl azelate is also referred to as nonanedioic acid, diethyl ester, and azelaic acid, diethyl ester. The compound is characterized by its structure, which includes two ethyl groups attached to the azelate backbone, contributing to its physical and chemical properties .

  • Plasticizer: The long alkyl chain and ester groups might enable diethyl azelate to act as a plasticizer, improving the flexibility of polymers.
  • Insect repellent: Studies indicate repellent activity of diethyl azelate against certain mosquito species. Further research is needed to understand the underlying mechanism.

Diethyl azelate exhibits low acute toxicity []. However, it is recommended to handle it with care due to the following potential hazards:

  • Mild irritant: Diethyl azelate may cause skin and eye irritation upon contact [].
  • Combustible: It is classified as a combustible liquid with a flash point of 132 °C [].
, primarily due to the presence of its ester functional groups. One notable reaction is Fischer esterification, where diethyl azelate can be synthesized from azelaic acid and ethanol in the presence of an acid catalyst. This reaction involves the condensation of the carboxylic acid with alcohol, producing water as a byproduct .

Additionally, diethyl azelate can undergo hydrolysis to yield azelaic acid and ethanol when treated with water under acidic or basic conditions. This reaction is significant for applications involving the release of azelaic acid from its ester form.

Recent studies have highlighted the biological activity of diethyl azelate, particularly in medical applications. Research indicates that it possesses immunomodulatory properties and can act as a plasma membrane fluidizer. In a clinical context, diethyl azelate has been investigated for its potential use in treating brown recluse spider bites, where it demonstrated efficacy in inhibiting hemolysis caused by spider venom . Additionally, it has shown anti-proliferative effects against various cancer cell lines when encapsulated in liposomal formulations, enhancing its therapeutic efficacy compared to free forms of azelaic acid .

Diethyl azelate can be synthesized through several methods:

  • Fischer Esterification: The most common method involves reacting azelaic acid with ethanol in the presence of an acid catalyst.
  • Transesterification: This method involves exchanging the alkoxy group of a different ester with ethanol.
  • Direct Esterification: This process can also occur under specific conditions without the need for a catalyst.

These methods allow for variations in yield and purity depending on the reaction conditions used .

Diethyl azelate finds applications across various industries:

  • Pharmaceuticals: Due to its biological activities, it is explored for therapeutic uses, particularly in dermatology and oncology.
  • Cosmetics: It is utilized as an emollient and skin conditioning agent in cosmetic formulations.
  • Chemical Synthesis: As an intermediate in organic synthesis, it serves as a building block for producing other chemical compounds.

Studies have explored the interactions of diethyl azelate with various biological systems. Its ability to inhibit phospholipase activity has been noted, suggesting potential mechanisms for its protective effects against venom-induced hemolysis. Diethyl azelate's interaction with erythrocyte membranes indicates that it may bind to lipophilic regions, affecting membrane fluidity and enzyme activity .

Diethyl azelate shares structural similarities with several other compounds derived from azelaic acid or related dicarboxylic acids. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Dimethyl AzelateC₁₁H₂₂O₄Less hydrophobic than diethyl azelate; used in similar applications.
Diisopropyl AzelateC₁₅H₂₈O₄Exhibits different solubility properties; potential use in solvents.
Diisobutyl AzelateC₁₅H₂₈O₄Similar to diethyl but with varying lipophilicity; used in plasticizers.
Azelaic AcidC₉H₁₈O₄The parent compound; exhibits anti-acne properties; less hydrophobic than esters.

Diethyl azelate's unique balance between hydrophobicity and lipophilicity makes it particularly suitable for pharmaceutical applications compared to its analogs . Its ability to enhance membrane fluidity while maintaining stability distinguishes it from other esters derived from similar acids.

XLogP3

2.9

Boiling Point

291.5 °C

Melting Point

-18.5 °C

UNII

4E9QQ39A4X

Other CAS

624-17-9

Wikipedia

Diethyl azelate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Nonanedioic acid, 1,9-diethyl ester: ACTIVE

Dates

Modify: 2023-08-15

A prodrug approach to enhance azelaic acid percutaneous availability

Sara Al-Marabeh, Enam Khalil, Mohammad Khanfar, Amal G Al-Bakri, Muhammed Alzweiri
PMID: 27346659   DOI: 10.1080/10837450.2016.1200614

Abstract

Azelaic acid is a dicarboxylic acid compound used in treatment of acne vulgaris. However, high concentration (ca 20%) is needed to guarantee the drug availability in the skin. The latter increases the incidence of side effects such as local irritation. The prodrug strategy to enhance azelaic acid diffusion through skin was not reported before. Thus, a lipophilic prodrug of azelaic acid (diethyl azelate [DEA]) was synthesized and investigated to improve percutaneous availability of azelaic acid, with a subsequent full physical, chemical, and biological characterization. Expectedly, DEA exhibited a significant increase in diffusion compared to azelaic acid through silicone membrane. In contrast, the diffusion results through human stratum corneum (SC) displayed weaker permeation for DEA with expected retention in the SC. Therefore, a desorption study of DEA from SC was conducted to examine the reservoir behavior in SC. Results showed an evidence of sustained release behavior of DEA from SC. Consequently, enhancement of keratolytic effect is expected due to azelaic acid produced from enzymatic conversion of DEA released from SC.


Characteristics and anti-proliferative activity of azelaic acid and its derivatives entrapped in bilayer vesicles in cancer cell lines

Aranya Manosroi, Atchara Panyosak, Yon Rojanasakul, Jiradej Manosroi
PMID: 17541842   DOI: 10.1080/10611860701349315

Abstract

The hydrophilicity and lipophilicity of azelaic acid (AA) were modified to diethyl azelate (DA) which was synthesized by Fisher esterification reaction and identified by IR, MS and (1)H NMR and to azelaic acid-beta-cyclodextrin complex (AACD) which was prepared by inclusion complexation and identified by IR, DSC and XRD respectively. AA, DA and AACD were entrapped in liposomes and niosomes comprising of L-alpha-dipalmitoyl phosphatidylcholine (DPPC)/cholesterol at 7:3 molar ratio and Tween61/cholesterol at 1:1 molar ratio, respectively, using a thin-film hydration method with sonication. The size and morphology of these bilayer vesicles were determined by optical and transmission electron microscopy. The particle size was found to be in the range of 90-190 nm. The entrapment efficiency of AA, DA and AACD in all vesicular formulations was more than 80%, as analyzed by HPLC for AA and AACD, and GC for DA. Anti-proliferative activity of AA and its derivatives (DA and AACD) both entrapped and not entrapped in bilayer vesicles, using MTT assay in three cancer cell lines (HeLa, KB and B(16)F(10)) comparing with vincristine, were investigated. AACD showed the highest potency comparing to AA in HeLa, KB and B(16)F(10) of 1.48, 1.6 and 1.5 times, respectively. AA entrapped in liposomes was about 90 times more potent than the free AA, and about 1.5 times less potent than vincristine. When entrapped in bilayer vesicles, DA and AACD were more effective than AA in killing cancer cells. AACD entrapped in liposomes gave the highest anti-proliferation activity in HeLa cell lines with the IC(50) of 2.3 and 327 times more potent than vincristine and AA, respectively. DA in liposomes demonstrated the IC(50) of 0.03 times less potent than vincristine in KB cell lines, while in B(16)F(10) AACD in niosomes showed the IC(50) of 0.05 times less potent than vincristine. This study has suggested that the modification of AA by derivatization and complexation as well as the entrapment in bilayer vesicles can enhance its therapeutic efficacy.


Azelaic acid esters do not depigment pigmented guinea pig skin

M G Wilkerson, J K Wilkin
PMID: 2301969   DOI:

Abstract




Explore Compound Types